Sycosterol A
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Overview
Description
Sycosterol A is a polyoxygenated sterol sulfate isolated from the Australian ascidian Sycozoa cerebriformis. This compound has garnered attention due to its ability to inhibit the aggregation of α-synuclein, a protein associated with neurodegenerative diseases such as Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Currently, there are no established industrial production methods for Sycosterol A, primarily due to its low yield and the complexity of its extraction from natural sources .
Chemical Reactions Analysis
Types of Reactions
Sycosterol A undergoes various chemical reactions, including oxidation and substitution reactions. The compound’s polyoxygenated structure allows it to participate in these reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents and nucleophiles. The specific conditions for these reactions depend on the desired transformation and the functional groups present in the molecule .
Major Products Formed
The major products formed from the reactions of this compound are typically derivatives that retain the sterol backbone while introducing new functional groups or modifying existing ones .
Scientific Research Applications
Sycosterol A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Sycosterol A exerts its effects by inhibiting the aggregation of α-synuclein. This inhibition is achieved through the compound’s interaction with α-synuclein, preventing the protein from forming aggregates. The molecular targets and pathways involved include the modulation of protein-protein interactions and the stabilization of α-synuclein in its monomeric form .
Comparison with Similar Compounds
Sycosterol A is unique among sterols due to its specific antiaggregation activity against α-synuclein. Similar compounds include other polyoxygenated sterol sulfates that also exhibit antiaggregation and antiprion activities . These compounds share structural similarities with this compound but may differ in their potency and specific biological activities .
List of Similar Compounds
- Polyoxygenated sterol sulfates
- Other sterols with antiaggregation activity
- Sterols with antiprion activity
Properties
Molecular Formula |
C27H48O9S |
---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
[(6R)-2-methyl-6-[(3R,5R,7R,8S,9R,10S,13R,14S,15S,16S,17R)-3,7,8,15,16-pentahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]heptyl] hydrogen sulfate |
InChI |
InChI=1S/C27H48O9S/c1-15(14-36-37(33,34)35)6-5-7-16(2)21-22(30)23(31)24-26(21,4)11-9-19-25(3)10-8-18(28)12-17(25)13-20(29)27(19,24)32/h15-24,28-32H,5-14H2,1-4H3,(H,33,34,35)/t15?,16-,17-,18-,19-,20-,21+,22+,23-,24-,25+,26-,27-/m1/s1 |
InChI Key |
WGOMYZSXZKFCQS-SKIKMFFJSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)COS(=O)(=O)O)[C@H]1[C@@H]([C@H]([C@@H]2[C@@]1(CC[C@H]3[C@]2([C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C)O)O |
Canonical SMILES |
CC(CCCC(C)C1C(C(C2C1(CCC3C2(C(CC4C3(CCC(C4)O)C)O)O)C)O)O)COS(=O)(=O)O |
Origin of Product |
United States |
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